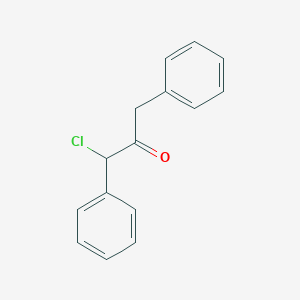
1-Chloro-1,3-diphenylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,3-diphenylpropan-2-one is an organic compound with the molecular formula C15H13ClO It is a derivative of 1,3-diphenylpropan-2-one, where one of the hydrogen atoms on the carbon adjacent to the carbonyl group is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-1,3-diphenylpropan-2-one typically involves the chlorination of 1,3-diphenylpropan-2-one. One common method is the reaction of 1,3-diphenylpropan-2-one with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds as follows:
(C6H5CH2)2CO+SOCl2→(C6H5CH2)2CClO+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,3-diphenylpropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, leading to the formation of substituted derivatives.
Reduction: The compound can be reduced to 1,3-diphenylpropan-2-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of this compound can yield carboxylic acids or other oxidized products, depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives such as 1-methoxy-1,3-diphenylpropan-2-one.
Reduction: 1,3-Diphenylpropan-2-ol.
Oxidation: Corresponding carboxylic acids or ketones.
Scientific Research Applications
1-Chloro-1,3-diphenylpropan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme mechanisms and as a model compound in biochemical research.
Mechanism of Action
The mechanism of action of 1-chloro-1,3-diphenylpropan-2-one involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the carbonyl group makes it a versatile intermediate in organic reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or reduction.
Comparison with Similar Compounds
1,3-Diphenylpropan-2-one: The parent compound without the chlorine substitution.
1-Bromo-1,3-diphenylpropan-2-one: A similar compound with a bromine atom instead of chlorine.
1,3-Diphenylpropan-2-ol: The reduced form of 1,3-diphenylpropan-2-one.
Uniqueness: 1-Chloro-1,3-diphenylpropan-2-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in various synthetic pathways and applications.
Biological Activity
1-Chloro-1,3-diphenylpropan-2-one, also known as benzyl chloroacetone or a related compound, is a synthetic organic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C15H13ClO and a molecular weight of 258.72 g/mol. The compound features a chloro group attached to a propanone structure with two phenyl substituents.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate enzymatic activity and influence signaling pathways, leading to diverse biological effects such as anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies indicated that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential application as an antibacterial agent in clinical settings.
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. A study demonstrated that the compound reduces the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The reduction in cytokine levels indicates a potential mechanism for mitigating inflammation.
Study on Antimicrobial Efficacy
A recent study published in RSC Advances evaluated the antimicrobial efficacy of various chlorinated ketones, including this compound. The study involved testing against clinical isolates of bacteria and assessing the compound's effectiveness in biofilm disruption. Results indicated that this compound significantly reduced biofilm formation by up to 70% at certain concentrations .
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Mice treated with the compound showed decreased paw swelling and reduced levels of inflammatory markers compared to control groups. This suggests that the compound could be beneficial in treating inflammatory diseases .
Properties
CAS No. |
24767-69-9 |
|---|---|
Molecular Formula |
C15H13ClO |
Molecular Weight |
244.71 g/mol |
IUPAC Name |
1-chloro-1,3-diphenylpropan-2-one |
InChI |
InChI=1S/C15H13ClO/c16-15(13-9-5-2-6-10-13)14(17)11-12-7-3-1-4-8-12/h1-10,15H,11H2 |
InChI Key |
UJUGDQSBAIDNOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















